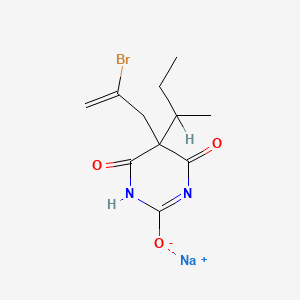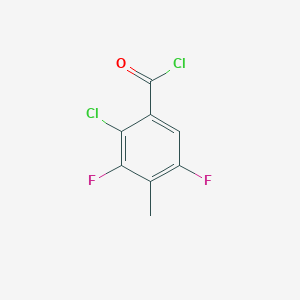
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core with methoxy and dioxo functional groups
Méthodes De Préparation
The synthesis of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Dioxo Groups: Oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce the dioxo groups.
Attachment of the Butanamide Moiety: The final step involves the acylation of the quinoxaline derivative with a suitable acylating agent, such as acetic anhydride, to form the butanamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or as a ligand for binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity through binding to the active site or allosteric sites. The pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can be compared with other similar compounds, such as:
N-(1,4-diethyl-7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide: This compound has a similar quinoxaline core but different substituents, which may result in different chemical and biological properties.
1,4-dimethyl 2-(2-{1-[(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamoyl]-2-oxopropyl}diazen-1-yl)benzene-1,4-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
74546-14-8 |
|---|---|
Formule moléculaire |
C13H13N3O5 |
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
N-(7-methoxy-2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-oxobutanamide |
InChI |
InChI=1S/C13H13N3O5/c1-6(17)3-11(18)14-9-4-7-8(5-10(9)21-2)16-13(20)12(19)15-7/h4-5H,3H2,1-2H3,(H,14,18)(H,15,19)(H,16,20) |
Clé InChI |
GGRHHFCRYNQZLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



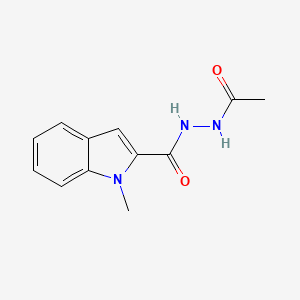
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
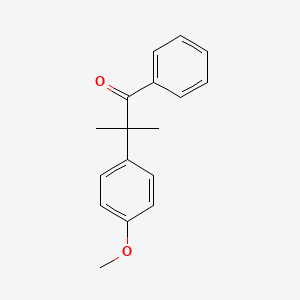
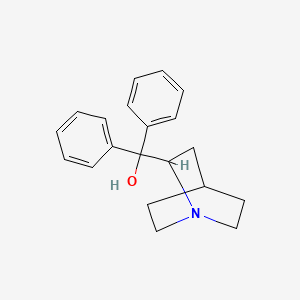
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)

![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)



![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)
